Home > Products > Screening Compounds P24782 > 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide - 476641-84-6

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide

Catalog Number: EVT-2496386
CAS Number: 476641-84-6
Molecular Formula: C22H15N3O2S
Molecular Weight: 385.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nitazoxanide

    Compound Description: Nitazoxanide (2-(5-nitrothiazol-2-ylcarbamoyl)phenyl acetate; Alinia) is a broad-spectrum antiparasitic compound classified as a thiazolide. It is rapidly metabolized in humans to tizoxanide, which exhibits comparable efficacy to the parent drug []. Nitazoxanide has demonstrated in vitro and in vivo activity against various pathogens, including helminths, protozoa, bacteria, intracellular parasites, and viruses [].

Tizoxanide

    Compound Description: Tizoxanide is the major active metabolite of nitazoxanide, a thiazolide antiparasitic drug []. It exhibits similar efficacy to nitazoxanide and possesses activity against a broad range of parasites [].

4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

    Compound Description: NTB is a newly synthesized analogue of nitazoxanide, designed for its potential antiparasitic properties []. It has shown promising activity against kinetoplastid parasites like Trypanosoma cruzi and Leishmania mexicana in vitro [].

N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N-methyl-4-[11C]methylbenzamide ([11C]4)

    Compound Description: [11C]4 is a radiolabeled compound developed for positron emission tomography (PET) imaging of the metabotropic glutamate 1 (mGlu1) receptor in the brain []. It exhibits high binding affinity for mGlu1 and demonstrates suitable brain uptake and kinetic properties for quantitative analysis in PET studies [].

2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

    Compound Description: This compound is structurally similar to nitazoxanide and features a nitro group on both the thiazole and benzene rings []. The crystal structure of this compound has been reported and analyzed [].

4-Fluoro-N-[4-(pyridin-4-yl)thiazol-2-yl]benzamide

    Compound Description: This compound has been synthesized for its potent fungicidal activity []. The crystal structure reveals weak intermolecular hydrogen bonding [].

N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide

    Compound Description: This compound features a trifluoromethyl group on the benzene ring, distinguishing it from nitazoxanide []. The crystal structure reveals two independent and conformationally dissimilar molecules in the asymmetric unit [].

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

    Compound Description: This compound incorporates an imidazo[2,1-b][1,3]thiazole system and two 4-fluorophenyl groups in its structure []. Its crystal structure, stabilized by hydrogen bonding, reveals a disordered F atom on one of the fluorophenyl groups [].

N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide

    Compound Description: This compound incorporates both benzothiazole and pyrazine-2-carboxamide moieties in its structure []. It has been synthesized and characterized using spectroscopic techniques and screened for antibacterial, antifungal, and anticancer activities [].

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

    Compound Description: TAK-715 is a potent and orally active anti-rheumatoid arthritis agent that acts as a p38 mitogen-activated protein (MAP) kinase inhibitor []. It exhibits good bioavailability and significant efficacy in a rat adjuvant-induced arthritis model [].

N-(Benzo[d]thiazol-2-yl)-2-(3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-yl)benzamide derivatives (5a-j)

    Compound Description: These compounds are a series of heterocyclic compounds featuring a [, , ]triazolo[3,4-b][1,3,4]thiadiazole core []. They have been synthesized and characterized spectroscopically and evaluated for their antibacterial and antifungal activities [].

4-Amino-N-(2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide–2,4,6-tris(pyridin-2-yl)-1,3,5-triazine (1/1)

    Compound Description: This compound represents a 1:1 co-crystal of a sulfathiazole molecule and a triazine molecule []. Its crystal structure is stabilized by intermolecular hydrogen bonding and reveals an intramolecular hypervalent interaction within the sulfathiazole molecule [].

N-(5-Benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide (KRO-105714)

    Compound Description: KRO-105714 is a 2,4,5-trisubstituted 1,3-thiazole derivative with anti-atopic dermatitis activity [, ]. It acts by suppressing the sphingosylphosphorylcholine receptor and undergoes metabolism primarily through CYP3A4 in human liver microsomes [, ].

4-((4-Methylpiperazin-1-yl)methyl)-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)benzamide

    Compound Description: This compound is a platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitor []. It is proposed for use in the treatment of angiotensin II-mediated diseases, particularly hypertension and associated conditions [].

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

    Compound Description: This compound incorporates a pyrazolo[3,4-b]pyridine system and a 4-chlorophenyl group []. Its crystal structure reveals an interesting conformation where certain atoms of the pyrazolo[3,4-b]pyridine system deviate from planarity [].

N-[(Z)-1-Oxo-1,3-diphenylprop-2-en-2-yl]-4-nitrobenzamide

    Compound Description: This compound features a nitro group on the benzene ring, distinguishing it from other benzamide derivatives []. Its structure has been confirmed by X-ray crystallography [].

N-(4-(6-Methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamide derivatives

    Compound Description: These compounds, containing tetrahydropyridine (THP) and benzimidazole pharmacophores, were investigated for their anticancer properties []. Some derivatives displayed significant cytotoxic effects against various cancer cell lines [].

N‐(2,2‐Dimethoxyethyl)‐N‐{9‐methoxymethyl‐1,2,3,4‐tetrahydrospiro[carbazole‐1,2'‐[1,3]dithiolan]‐4‐yl}benzamide

    Compound Description: This compound features a carbazole skeleton with various substituents, including a dithiolane ring []. The presence of the dithiolane ring and the methoxymethyl and amino-functionalized carbazole chains influences the overall conformation of the molecule [].

2-Bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide

    Compound Description: This compound is identified as a potent inhibitor of the interaction between Plasmodium falciparum Atg8 and Atg3 proteins (PfAtg8-PfAtg3 PPI) []. This interaction plays a crucial role in the autophagy pathway of Plasmodium falciparum, the parasite responsible for malaria [].

N-[4-(2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide (DBTB-1)

    Compound Description: DBTB-1 is a novel BKCa channel modulator that induces long openings of the channel []. It exhibits a robust activation of BKCa channel currents in Xenopus oocytes, primarily influencing the channel's deactivation kinetics [].

N-[4-(4’-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine

    Compound Description: This compound is a thiazolyl-pyridin-2-amine derivative synthesized via a Suzuki coupling reaction []. It has shown promising antibacterial, antiproliferative, and anti-inflammatory properties [].

N-{4-[4’-(Trifluoromethyl)biphenyl-4-yl]-1,3-thiazol-2-yl}pyridine-2-amine

    Compound Description: This compound, similar to its fluorinated counterpart above, is a thiazolyl-pyridin-2-amine derivative with a trifluoromethyl substituent []. It has also demonstrated promising antibacterial, antiproliferative, and anti-inflammatory activities [].

3-(3-tert-Butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (25)

    Compound Description: Compound 25 is a potent and selective p38 MAP kinase inhibitor with superior suppression of TNF-α production and significant in vivo efficacy in a rat model of collagen-induced arthritis [].

N-(4-Phenyl-1,3-thiazol-2-yl)benzamides (5a-o)

    Compound Description: This series of compounds comprises N-(4-phenyl-1,3-thiazol-2-yl)benzamides with various substituents on the benzene rings []. Synthesized from 2-amino-4-substituted phenylthiazoles and substituted benzoyl chlorides, these compounds were evaluated for their anti-inflammatory activity [].

N-(4-Phenyl-1,3-thiazol-2-yl) 4-chlorobenzamide (5c)

    Compound Description: Compound 5c, a member of the N-(4-phenyl-1,3-thiazol-2-yl)benzamides series, exhibits potent anti-inflammatory activity in the carrageenan-induced rat paw edema model [].

N-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (5n)

    Compound Description: Compound 5n, another member of the N-(4-phenyl-1,3-thiazol-2-yl)benzamides series, shows potent anti-inflammatory activity in the carrageenan-induced rat paw edema model [].

N-(Morpholino/methoxyphenylpiperazin/methylpiperazine-1-yl-4-thiazol-5-carbonyl)benzamide derivatives (AR-11a-AR-53a)

    Compound Description: This series of trisubstituted thiazole derivatives features a variety of substituents, including morpholine, methoxyphenylpiperazine, and methylpiperazine moieties, attached to the thiazole ring []. These compounds were synthesized and evaluated for their in vivo anti-inflammatory activity [].

4-(5-Benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride (SB-505124)

    Compound Description: SB-505124 is a selective inhibitor of transforming growth factor-beta (TGF-β) type I receptors, namely ALK4, ALK5, and ALK7 []. It effectively blocks TGF-β signaling by inhibiting the phosphorylation of downstream signaling molecules, Smad2 and Smad3 [].

4-({[5-(4-Aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide (NTB451)

    Compound Description: NTB451 is a novel small molecule identified as a potential inhibitor of necroptosis, a form of programmed cell death []. It inhibits the phosphorylation and oligomerization of mixed lineage kinase domain-like (MLKL), a key event in necroptosis execution [].

4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide (ZINC5154833)

    Compound Description: ZINC5154833 emerged as a potential modulator for CIITA-I (isoform I of Class II transactivator) based on docking studies and favorable ADME properties [].

N-[4-(3-Oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide (F5254-0161)

    Compound Description: F5254-0161, similar to ZINC5154833, was identified as a potential modulator for CIITA-I []. It demonstrated a stable interaction with CIITA-I in molecular simulations using GROMACS [].

(Z)-2-(Heterocyclic)-1-phenylvinyl benzoates and (Z)-2-(Heterocyclic)-1-phenylethenols

    Compound Description: These compounds are intermediates in the synthesis of fused-ring heterocycles from starting materials like 2-methylthiazole, 2,4,5-trimethylthiazole, and 2-methylbenzothiazole, among others [].

N-(1-(((Cyanomethyl)amino)carbonyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl)benzamide (L-006235)

    Compound Description: L-006235 is a basic, lipophilic cathepsin K inhibitor. Studies revealed its lysosomotropic nature and higher activity in cell-based assays against cathepsin K compared to its isolated enzyme potency []. Long-term administration in rats resulted in increased tissue protein levels of cathepsins B and L [].

Balicatib

    Compound Description: Balicatib, similar to L-006235, is a basic cathepsin K inhibitor []. Like L-006235, balicatib exhibits lysosomotropic properties and demonstrates higher activity in cell-based assays compared to its isolated enzyme potency [].

N-(Cyanomethyl)-N2-{(1S)-2,2,2-trifluoro-1-[4'-(methylsulfonyl)biphenyl-4-yl]ethyl}-L-leucinamide (L-873724)

    Compound Description: L-873724 is a potent, nonbasic cathepsin K inhibitor []. Unlike the basic inhibitors L-006235 and balicatib, L-873724 exhibits greater selectivity for cathepsin K and does not lead to increased tissue levels of cathepsins B and L [].

Overview

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide is a complex organic compound characterized by the presence of a thiazole ring, a pyridine ring, and benzamide functional groups. This compound is notable for its potential applications in medicinal chemistry, particularly for its biological activity against various diseases. It is classified under the category of thiazole derivatives, which are known for their diverse pharmacological properties.

Source

This compound can be synthesized through various organic chemistry methods and has been the subject of research due to its promising biological activities. It has been explored for its potential as an enzyme inhibitor and receptor modulator, making it a valuable candidate in drug discovery and development.

Classification

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide falls under the classification of thiazole derivatives. Thiazoles are five-membered heterocycles that contain sulfur and nitrogen atoms, and they are widely recognized for their roles in pharmaceuticals due to their ability to interact with biological targets.

Synthesis Analysis

Methods

The synthesis of 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. The general synthetic route includes:

  1. Formation of the Thiazole Ring: This can be achieved by reacting an α-haloketone with thiourea under basic conditions.
  2. Introduction of the Pyridinyl Group: A nucleophilic substitution reaction using a pyridine derivative introduces the pyridinyl group.
  3. Formation of the Benzamide Group: The intermediate compound is reacted with benzoyl chloride in the presence of a base to form the final product.

Technical Details

The reaction conditions often involve solvents such as ethanol or dimethyl sulfoxide (DMSO), along with catalysts like acetic acid or palladium complexes to enhance reaction efficiency. Industrial production may utilize continuous flow reactors to optimize yield and purity through controlled temperature and pressure conditions.

Molecular Structure Analysis

Structure

The molecular structure of 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide features:

  • Thiazole Ring: A five-membered ring containing sulfur and nitrogen.
  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Benzamide Group: An aromatic ring attached to a carbonyl group and an amine.

Data

The molecular formula is C17_{17}H14_{14}N2_{2}OS, with a molecular weight of approximately 298.37 g/mol. The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions:

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoyl or pyridinyl positions.

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
    The major products formed depend on specific conditions; for example, oxidation may yield sulfoxides while reduction may produce alcohols or amines.
Mechanism of Action

The mechanism of action for 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide is primarily attributed to its interaction with biological targets such as enzymes and receptors. Thiazole derivatives have demonstrated antimicrobial activity by inhibiting lipid biosynthesis in bacteria and potentially modulating receptor activity involved in inflammatory pathways. The compound's solubility properties also influence its bioavailability and distribution within biological systems.

Physical and Chemical Properties Analysis

Physical Properties

The physical characteristics of 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide include:

  • Appearance: Typically presented as a yellowish-brown solid.
  • Melting Point: Approximately 180–182 °C.

Chemical Properties

The chemical properties include:

Relevant analyses such as Infrared (IR) spectroscopy provide insights into functional group identification, while NMR spectroscopy offers detailed information on molecular structure confirmation.

Applications

Scientific Uses

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide has several scientific applications:

  1. Medicinal Chemistry: Investigated for anticancer, antimicrobial, and anti-inflammatory properties.
  2. Biological Research: Used as an enzyme inhibitor or receptor modulator in various studies.
  3. Material Science: Explored for applications in advanced materials and chemical sensors due to its unique structural properties.

The compound's diverse applications underscore its significance in ongoing research within pharmaceutical development and material science .

Properties

CAS Number

476641-84-6

Product Name

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide

IUPAC Name

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide

Molecular Formula

C22H15N3O2S

Molecular Weight

385.44

InChI

InChI=1S/C22H15N3O2S/c26-20(16-4-2-1-3-5-16)17-6-8-18(9-7-17)21(27)25-22-24-19(14-28-22)15-10-12-23-13-11-15/h1-14H,(H,24,25,27)

InChI Key

OMUPWONWQOEVAM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.